2-(Methylsulfanyl)propane-1,3-dithiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85365-94-2 |
|---|---|
Molecular Formula |
C4H10S3 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
2-methylsulfanylpropane-1,3-dithiol |
InChI |
InChI=1S/C4H10S3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3 |
InChI Key |
MQQUBZKSHYXXTB-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CS)CS |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylsulfanyl Propane 1,3 Dithiol and Its Chemical Precursors
Strategic Approaches for the Construction of the Propane-1,3-dithiol Scaffold
The formation of the propane-1,3-dithiol backbone is a critical first stage in the synthesis of 2-(methylsulfanyl)propane-1,3-dithiol. Various synthetic strategies have been developed to efficiently construct this structural motif, primarily revolving around the formation of 1,3-dithiane (B146892) systems, which serve as stable precursors.
Thioacetalization Reactions in the Formation of 1,3-Dithiane Systems
The most prevalent method for the synthesis of 1,3-dithianes is the thioacetalization of carbonyl compounds with 1,3-propanedithiol (B87085). organic-chemistry.org This reaction is typically catalyzed by Brønsted or Lewis acids. A variety of catalysts have been shown to be effective, including iodine, yttrium triflate, and tungstophosphoric acid, often providing excellent yields under mild conditions. organic-chemistry.org For instance, aldehydes and ketones can be efficiently converted to their corresponding 1,3-dithianes in the presence of a catalytic amount of a water-stable Brønsted acidic ionic liquid, leading to high yields and short reaction times. organic-chemistry.org
The choice of catalyst can also impart chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org Furthermore, solvent-free conditions have been developed, enhancing the environmental friendliness of the procedure. organic-chemistry.org The general scheme for this reaction is presented below:
Scheme 1: General Thioacetalization Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aldehyde/Ketone | 1,3-Propanedithiol | Acid Catalyst | 1,3-Dithiane |
Conversion Pathways from Trichloromethyl Compounds to Dithiane Derivatives
An alternative approach for the synthesis of 2-substituted-1,3-dithianes involves the use of trichloromethyl compounds as starting materials. Trichloromethyl carbinols, which are readily accessible from the reaction of aldehydes with chloroform, can serve as precursors to 1,3-dithianes. ua.eduorganic-chemistry.org The reaction of a trichloromethyl carbinol with 1,3-propanedithiol can lead to the formation of the corresponding 2-substituted-1,3-dithiane. This conversion is believed to proceed through the formation of an intermediate gem-dichloroepoxide. ua.edu
This methodology offers a pathway to 2-substituted dithianes from readily available aldehydes and chloroform. The general transformation is depicted in the following scheme:
Scheme 2: Conversion of a Trichloromethyl Carbinol to a 1,3-Dithiane Derivative
| Starting Material | Reagent | Intermediate | Product |
| Trichloromethyl carbinol | 1,3-Propanedithiol | gem-Dichloroepoxide | 2-Substituted-1,3-dithiane |
Alternative Synthetic Routes from 1,3-Diol Starting Materials
While not a direct route to the propane-1,3-dithiol scaffold itself, the synthesis of 1,3-diols is a fundamental transformation in organic chemistry and these diols can be conceptually viewed as precursors to the corresponding dithiols through functional group interconversion. A variety of methods exist for the stereoselective synthesis of 1,3-diols. For instance, the reduction of β-hydroxy ketones is a common and effective strategy.
Regioselective Installation of the Methylsulfanyl Moiety
Once the propane-1,3-dithiol scaffold, often in the protected 1,3-dithiane form, is synthesized, the next critical step is the regioselective introduction of the methylsulfanyl (-SMe) group at the C2 position.
Alkylation Processes Utilizing Methylsulfanyl Electrophiles
A powerful strategy for the functionalization of 1,3-dithianes is through the generation of the 2-lithio-1,3-dithiane anion. This is typically achieved by deprotonation of the acidic C2 proton of 1,3-dithiane using a strong base such as n-butyllithium. uwindsor.caresearchgate.net The resulting nucleophilic anion can then react with a suitable methylsulfanyl electrophile.
Electrophiles such as dimethyl disulfide (MeSSMe) or methyl methanethiosulfonate (B1239399) (MeSO2SMe) can serve as sources of the methylsulfanyl group. The reaction of 2-lithio-1,3-dithiane with such an electrophile would lead to the formation of 2-(methylsulfanyl)-1,3-dithiane. This approach offers a direct and efficient method for the installation of the methylsulfanyl moiety.
Scheme 3: Alkylation of 2-Lithio-1,3-dithiane with a Methylsulfanyl Electrophile
| Dithiane Derivative | Base | Electrophile | Product |
| 1,3-Dithiane | n-Butyllithium | Dimethyl disulfide | 2-(Methylsulfanyl)-1,3-dithiane |
Another potential methylsulfanylating agent is dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF), which has been used for the methylsulfanylation of other dithiane-containing compounds.
Oxidative Strategies and Subsequent Nucleophilic Substitution Mechanisms
Oxidative coupling reactions provide another avenue for the formation of C-S bonds. The selective oxidation of thiols to disulfides is a well-established transformation, often utilizing mild oxidizing agents. biolmolchem.comorganic-chemistry.org In the context of synthesizing this compound, an oxidative strategy could involve the reaction of propane-1,3-dithiol with a methylsulfanylating agent under oxidative conditions.
For instance, the reaction of a thiol with a source of "MeS+" under conditions that promote oxidative C-S bond formation could lead to the desired product. Catalytic systems, such as those employing iodine and DMSO, have been shown to be effective for the oxidative coupling of thiols. researchgate.net A plausible mechanism would involve the in situ generation of a sulfenyl iodide intermediate from one of the thiol groups, which is then attacked by the other thiol group, followed by reaction with a methylthiol source.
A summary of potential oxidative coupling approaches is provided in the table below:
| Thiol | Oxidizing System | Methylsulfanyl Source | Product |
| Propane-1,3-dithiol | I2/DMSO | Methanethiol | This compound |
| Propane-1,3-dithiol | Dichlorodioxomolybdenum(VI)/DMSO | Methanethiol | This compound |
Green Chemistry Principles Applied to Dithiol Synthesis
The application of green chemistry principles is essential for developing sustainable synthetic routes for dithiols, aiming to minimize environmental impact and enhance laboratory safety. uniroma1.it Green chemistry is founded on twelve principles that guide the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. uniroma1.itresearchgate.net For dithiol synthesis, these principles can be applied by focusing on areas such as the use of benign solvents, alternative catalysts, and improved atom economy.
Key green strategies applicable to the synthesis of dithiols include:
Use of Environmentally Benign Solvents: A primary goal is to replace hazardous and toxic organic solvents. researchgate.net Water is an excellent green solvent for certain reactions, such as the oxidation of thiols to disulfides, a common related reaction. tandfonline.com For instance, the use of ascorbic acid as a catalyst for this conversion can be effectively carried out in water at room temperature. tandfonline.com
Development of Greener Catalysts: There is a significant need for inexpensive, recyclable, and non-toxic catalysts. tandfonline.com Hypervalent iodine(III) compounds and molecular iodine have been used as metal-free catalysts for the formation of N-S bonds in the synthesis of sulfur-containing heterocycles, offering an environmentally benign alternative to heavy metal catalysts. mdpi.com Another approach involves using dilute hydrogen peroxide as an oxidant, which is less hazardous than pure oxygen and avoids chlorinated reagents. acs.org
Atom Economy and Waste Prevention: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Solvent-free synthesis methods, where reactants are ground together, represent an ideal approach to minimizing waste and improving atom economy. mdpi.com Multi-component reactions, which combine several steps into a single operation, also enhance step economy and reduce byproducts. researchgate.net
The following table compares conventional and green approaches for reactions relevant to dithiol synthesis and manipulation.
| Feature | Conventional Method | Green Chemistry Approach | Key Advantages |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) researchgate.net | Water, Ethanol, or solvent-free conditions researchgate.nettandfonline.com | Reduced toxicity, lower environmental impact, improved safety. |
| Catalyst/Reagent | Stoichiometric strong oxidants, toxic reagents (e.g., Pyridine) researchgate.net | Catalytic ascorbic acid, hydrogen peroxide, molecular iodine tandfonline.commdpi.comacs.org | Environmentally benign, often reusable, cost-effective, avoids hazardous materials. |
| Reaction Conditions | High temperatures, strong acidic or basic media tandfonline.com | Ambient temperature and pressure tandfonline.comacs.org | Lower energy consumption, increased safety, reduced byproduct formation. |
| Byproducts | Generation of significant hazardous waste tandfonline.commdpi.com | Water, recyclable catalysts acs.orgresearchgate.net | Minimal waste generation, improved atom economy. |
Flow Chemistry Techniques in the Preparation of Dithiol Compounds
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the preparation of organosulfur compounds, offering significant advantages over traditional batch processing. magritek.comresearchgate.net This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt The benefits include enhanced safety, scalability, process control, and efficiency. uc.ptmdpi.com
For the synthesis and manipulation of dithiol compounds, flow chemistry offers several key advantages:
Improved Safety and Handling of Reagents: Many reagents used in sulfur chemistry are hazardous or have unpleasant odors. Flow systems enclose the reaction, minimizing operator exposure. Furthermore, the small reactor volumes mean that only small quantities of hazardous intermediates are present at any given time, significantly reducing risks associated with highly exothermic or unstable reactions. uc.ptmdpi.com
Enhanced Reaction Efficiency and Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer. uc.pt This enables precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, better selectivity, and drastically reduced reaction times compared to batch methods. researchgate.netunimi.it
Use of Immobilized Reagents and Catalysts: Flow chemistry is particularly well-suited for use with solid-supported reagents and catalysts. unimi.itnih.gov For example, in the protection of aldehydes and ketones using dithiols to form thioacetals, an acidic supported catalyst like Amberlyst-15 can be packed into a column reactor. The reaction can be completed in minutes with stoichiometric amounts of the dithiol, followed by simple solvent evaporation to yield a pure product, eliminating complex purification steps. unimi.it
Scalability and Automation: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. magritek.comuc.pt These systems can also be automated, allowing for multi-step, "telescoped" syntheses without the need for isolating intermediates, which saves time and reduces waste. mdpi.comrsc.org
The table below details a comparative analysis of batch versus flow processes for a representative reaction involving dithiols.
| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |
| Reaction Time | Hours to days unimi.it | Seconds to minutes mdpi.comunimi.it | Significant increase in productivity and throughput. |
| Yield & Purity | Often requires excess reagents, leading to byproducts and lower purity unimi.it | High yields (>99%) and purities using stoichiometric reagents unimi.it | Reduced waste and elimination of complex purification steps. |
| Safety | Handling of bulk quantities of potentially hazardous reagents mdpi.com | Small reaction volumes, enclosed system, better control of exotherms uc.ptmdpi.com | Inherently safer process, minimized risk of thermal runaway. |
| Purification | Often requires aqueous work-up and column chromatography mdpi.comunimi.it | In-line purification using scavenger resins or simple solvent evaporation unimi.itresearchgate.net | Simplified downstream processing, reduced solvent use. |
| Scalability | Problematic; requires re-optimization of conditions magritek.com | Straightforward by extending run time or using parallel reactors magritek.comuc.pt | Seamless transition from laboratory to production scale. |
By leveraging these advanced methodologies, the synthesis of this compound and its precursors can be performed in a more sustainable, efficient, and safer manner.
Mechanistic Investigations of Chemical Transformations Involving 2 Methylsulfanyl Propane 1,3 Dithiol and Its Derivatives
Nucleophilic Reactivity and Carbanion Chemistry of Dithiane Systems
The most significant aspect of dithiane chemistry is its use in C-C bond formation via the generation of a nucleophilic carbanion at the C2 position. researchgate.net This reactivity, famously exploited in the Corey-Seebach reaction, transforms the typically electrophilic carbonyl carbon into a potent nucleophile. organic-chemistry.org
The hydrogen atoms at the C2 position of a 1,3-dithiane (B146892) are significantly more acidic (pKa ≈ 31) than those of a typical methylene (B1212753) group. youtube.com This increased acidity allows for deprotonation by strong bases, most commonly n-butyllithium (n-BuLi), to form a 2-lithio-1,3-dithiane derivative. organic-chemistry.orgyoutube.com The reaction is typically performed at low temperatures, such as -30 °C, in an appropriate solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org
The stability of the resulting carbanion is crucial to its synthetic utility. uwindsor.ca This stabilization is attributed to the adjacent sulfur atoms through several proposed mechanisms. quimicaorganica.org The polarizability of sulfur's valence electrons is a key factor, as it allows for the delocalization of the negative charge. organic-chemistry.orgyoutube.com Additionally, the negative charge is stabilized by delocalization into the vacant d-orbitals of the two sulfur atoms. uwindsor.cascribd.com The longer carbon-sulfur bond length, compared to a carbon-oxygen bond, also contributes to the anion's stability, which is why the oxygen-containing analogues (1,3-dioxanes) are not viable for this type of umpolung chemistry. organic-chemistry.orgquimicaorganica.org In the gas phase, deprotonation at the C2 carbon competes with elimination reactions, but in solution, it is the exclusive reaction pathway. utk.edu
Once formed, the lithiated 1,3-dithiane is a powerful nucleophile that can react with a diverse range of electrophiles in what is known as an electrophilic quenching reaction. organic-chemistry.orgmt.com This step allows for the formation of a new carbon-carbon bond, leading to a wide variety of functionalized products after subsequent deprotection. scribd.com
The versatility of the dithiane carbanion is demonstrated by its successful reaction with numerous electrophilic partners. youtube.com These reactions typically proceed in good yields and provide access to compounds that may be difficult to synthesize through traditional carbonyl chemistry. organic-chemistry.org
Interactive Table 1: Examples of Electrophilic Quenching Reactions with Lithiated 1,3-Dithianes
| Electrophile Class | Specific Example | Product Type (after hydrolysis) | Reference |
| Alkyl Halides | Primary Alkyl Halides | Ketones | organic-chemistry.orgyoutube.com |
| Epoxides | Ethylene Oxide | α-Hydroxy Ketones | organic-chemistry.orgscribd.com |
| Carbonyl Compounds | Aldehydes, Ketones | α-Hydroxy Ketones | organic-chemistry.orgscribd.com |
| Acid Chlorides | Acetyl Chloride | α-Diketones | scribd.com |
| Nitriles | Acetonitrile | β-Diketones | scribd.com |
Oxidative Pathways and Mechanistic Insights into Sulfur Atom Transformations
The sulfur atoms of the dithiane ring are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. researchgate.netresearchgate.net These oxidation reactions can be controlled to achieve selective mono- or di-oxidation and are also integral to some deprotection strategies and unique condensation pathways. thieme-connect.de
The oxidation of dithianes can be controlled to selectively yield either the monosulfoxide, the disulfoxide, or the sulfone. organic-chemistry.orgorganic-chemistry.org The choice of oxidant and the stoichiometry are critical for achieving this selectivity. organic-chemistry.orgrsc.org For instance, oxidation with one equivalent of an oxidant like sodium periodate (B1199274) (NaIO₄) or meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of the 1,3-dithiane-1-oxide (monosulfoxide). researchgate.netthieme-connect.de
Further oxidation leads to the corresponding sulfones. researchgate.net The use of stronger oxidizing conditions or a higher stoichiometry of the oxidant, such as excess hydrogen peroxide (H₂O₂), can produce the 1,3-dithiane-1,3-dioxide or the tetroxide. organic-chemistry.orgcardiff.ac.uk The reactivity of these oxidized species differs significantly from the parent dithiane; for example, the formation of the monosulfoxide greatly facilitates the acid-catalyzed hydrolysis to the parent carbonyl compound. thieme-connect.de
Interactive Table 2: Conditions for Controlled Oxidation of Dithianes
| Desired Product | Oxidizing Agent | Key Conditions | Reference |
| Monosulfoxide | Sodium Periodate (NaIO₄) | 1 equivalent, MeOH/H₂O | cardiff.ac.uk |
| Monosulfoxide | tert-Butyl hydroperoxide | Catalytic acid | thieme-connect.de |
| Sulfone | Hydrogen Peroxide (H₂O₂) | Niobium carbide catalyst | organic-chemistry.org |
| Sulfone | N-Fluorobenzenesulfonimide (NFSI) | Excess NFSI, H₂O | rsc.org |
A fascinating and complex reaction pathway for lithiated dithianes is the autooxidative condensation that occurs upon exposure to air (oxygen). acs.orgnih.gov When 2-aryl-1,3-dithianes are treated with n-BuLi and subsequently exposed to air in the absence of an added electrophile, a condensation of three dithiane molecules occurs. acs.org This process yields highly functionalized α-thioether ketones and orthothioesters in moderate to excellent yields. acs.orgacs.org
Experimental and computational (DFT) studies support a mechanism initiated by the autooxidation of the 2-aryl-2-lithio-1,3-dithiane. acs.orgnih.gov This first step is thermodynamically favorable and results in the formation of a highly reactive thioester intermediate. acs.orgthieme-connect.com This thioester is then trapped by another molecule of the lithiated dithiane. thieme-connect.com A subsequent nucleophilic attack by a third lithiated dithiane molecule onto a sulfur atom of the resulting α-disubstituted ketone intermediate leads to the final condensation products. acs.org This pot-economy process demonstrates a complex interplay of oxidation and nucleophilic addition reactions. acs.orgnih.gov
Mechanisms of Cleavage and Deprotection for 1,3-Dithiane Protecting Groups
While the stability of the 1,3-dithiane group is advantageous for its role as a protecting group, its efficient and mild cleavage to regenerate the parent carbonyl compound is equally critical for its synthetic utility. thieme-connect.de A variety of methods have been developed for this dethioacetalization, each with a distinct underlying mechanism. organic-chemistry.org
One of the classic methods involves the use of mercury(II) salts, such as a mixture of mercuric chloride (HgCl₂) and mercuric oxide (HgO). stackexchange.com The high affinity of the Hg²⁺ ion for sulfur is the driving force. stackexchange.com The mercury salt acts as a Lewis acid, coordinating to the sulfur atoms and forming a cyclic sulfonium (B1226848) cation. This facilitates a ring-opening, which is followed by nucleophilic attack by water and ultimately leads to the carbonyl compound and a cyclic mercury dithiolate. stackexchange.com
Oxidative cleavage methods provide an alternative to toxic heavy metal reagents. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can efficiently convert dithianes to their corresponding carbonyls. rsc.org Another approach involves the initial oxidation of the dithiane to its monosulfoxide, which is significantly more labile and readily undergoes acid-catalyzed hydrolysis to furnish the carbonyl product. thieme-connect.de
Photochemical deprotection offers a mild alternative. acs.org In the presence of a sensitizer, electron transfer from the dithiane occurs, forming a dithiane radical cation. acs.orgconicet.gov.ar This radical cation can undergo C-S bond cleavage to form a distonic radical cation. acs.org The reaction requires molecular oxygen, and experimental evidence suggests that a superoxide (B77818) anion, formed during the process, is the key species that drives the deprotection reaction to yield the final carbonyl compound. acs.orgconicet.gov.ar
Carbon-Carbon Bond Forming Reactions Mediated by Dithiol Derivatives
Derivatives of propane-1,3-dithiol, specifically 1,3-dithianes, are instrumental in modern organic synthesis for the formation of carbon-carbon bonds. youtube.com This strategy, famously known as the Corey-Seebach reaction, utilizes the dithiane moiety as a masked acyl anion, a concept that has revolutionized the synthesis of complex molecules. youtube.comuwindsor.ca The process begins with the deprotonation of the C2 carbon of a 2-substituted 1,3-dithiane using a strong base, such as n-butyllithium, to generate a highly nucleophilic carbanion. youtube.com The stability of this carbanion is attributed to the presence of the two sulfur atoms, which can delocalize the negative charge through their polarizable valence electrons and the larger carbon-sulfur bond length. youtube.com
While specific mechanistic studies on 2-(methylsulfanyl)-1,3-dithiane are not extensively detailed in the available literature, the principles of 2-substituted 1,3-dithiane reactivity provide a strong framework for understanding its behavior. The methylsulfanyl group at the C2 position is expected to influence the acidity of the C2 proton and the reactivity of the resulting carbanion.
Once formed, the 2-lithio-1,3-dithiane anion serves as a potent nucleophile, capable of reacting with a wide array of electrophiles to forge new carbon-carbon bonds. youtube.comresearchgate.net These reactions are foundational for the synthesis of various functional groups, including ketones, aldehydes, and more complex structures. youtube.comuwindsor.ca The versatility of this methodology is highlighted by the range of electrophiles that can be employed, leading to a diverse set of products.
Table 1: Examples of Carbon-Carbon Bond Forming Reactions with 2-Lithio-1,3-dithiane Derivatives
| Electrophile | Product Type | General Reaction Scheme |
|---|---|---|
| Alkyl Halides | 2-Alkyl-1,3-dithiane | |
| Aldehydes and Ketones | α-Hydroxyalkyl-1,3-dithiane | |
| Epoxides | β-Hydroxyalkyl-1,3-dithiane |
Note: The reaction schemes are generalized for 2-lithio-1,3-dithiane derivatives.
Rearrangement and Ring Expansion Reactions in Related Systems
The rigid framework of sulfur-containing heterocycles, such as 1,3-dithianes, can be induced to undergo rearrangement and ring expansion reactions under specific conditions, leading to the formation of new and often more complex cyclic systems. nih.govresearchgate.net These transformations are of significant interest for the synthesis of medium-sized rings, which are often challenging to prepare using conventional cyclization methods. nih.gov
One notable example involves the acid-induced rearrangement of α-hydroxy-1,3-dithianes. researchgate.net Secondary benzylic or aliphatic α-hydroxy-1,3-dithianes have been shown to rearrange to α-thioketones upon treatment with acid. researchgate.net In contrast, related tertiary alcohols tend to undergo elimination to form dithioketene ketals. researchgate.net Allylic α-hydroxy-1,3-dithianes can undergo a homologation reaction to produce thioesters. researchgate.net
Ring expansion reactions of sulfur heterocycles often proceed through the formation of a reactive intermediate, followed by a rearrangement that incorporates atoms into the ring. For instance, the reaction of lithiated 2-substituted-1,3-dithiane oxides with trialkylboranes can lead to the migration of an alkyl group from the boron to the carbon, displacing a substituent on the dithiane ring. cardiff.ac.uk While these reactions can be complex and sometimes low-yielding, they offer a pathway to novel molecular architectures. cardiff.ac.uk
The mechanisms of these ring expansions can vary. They can involve nucleophilic or electrophilic ring-opening followed by cyclization, or insertion reactions. researchgate.net For example, unsymmetrical thietanes can undergo electrophilic ring expansion with carbenes, where the more substituted vicinal carbon shifts. researchgate.net
Table 2: Examples of Rearrangement and Ring Expansion Reactions in Dithiane-Related Systems
| Starting Material | Reaction Type | Product(s) |
|---|---|---|
| Secondary α-Hydroxy-1,3-dithiane | Acid-induced rearrangement | α-Thioketone researchgate.net |
| Tertiary α-Hydroxy-1,3-dithiane | Acid-induced elimination | Dithioketene ketal researchgate.net |
| Allylic α-Hydroxy-1,3-dithiane | Acid-induced homologation | Thioester researchgate.net |
| Lithiated 2-chloro-1,3-dithiane-1,3-dioxide and trioctylborane | Alkyl migration | Nonanoic acid (after oxidation) cardiff.ac.uk |
These studies underscore the rich and varied chemistry of dithiol derivatives and their related cyclic systems. While the specific reactivity of 2-(methylsulfanyl)propane-1,3-dithiol in these transformations warrants more direct investigation, the established principles governing the behavior of 1,3-dithianes provide a solid foundation for predicting and exploring its synthetic potential.
Coordination Chemistry and Metallodithiolate Complexes of 2 Methylsulfanyl Propane 1,3 Dithiol
Ligand Design Principles and Coordination Modes of Propane-1,3-dithiol Derivatives
Propane-1,3-dithiol (PDT) and its derivatives are bidentate ligands that coordinate to metal centers through their two thiol sulfur atoms. A key design principle of this ligand is its three-carbon backbone, which, upon deprotonation and chelation to a metal or metals, forms a stable, six-membered M-S-C-C-C-S ring. nih.govwikipedia.org This ring is conformationally flexible, analogous to cyclohexane, and can adopt chair-like or boat-like geometries. nih.gov
In complexes with two metal centers, such as the extensively studied diiron systems, the propane-1,3-dithiolate ligand acts as a bridging ligand, constraining the two metal atoms. nih.gov For 2-substituted propanedithiolates, Fe₂(μ-SCH₂)₂CHR₆, the substituent (R) tends to adopt an equatorial orientation relative to the conformation of the S-C-C-C-S ring to minimize steric hindrance. nih.gov In the case of 2-(methylsulfanyl)propane-1,3-dithiol, the methylsulfanyl group (-SCH₃) would occupy this position, potentially influencing the complex's solubility and electronic properties through inductive effects or secondary coordination. Density functional theory calculations on mercury complexes have shown that 1,3-dithiolate coordination results in larger S-M-S bond angles compared to 1,2-dithiolate coordination. nih.gov
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
Formation and Properties of Diiron Dithiolato Carbonyl Complexes
The most prominent application of propane-1,3-dithiol derivatives in coordination chemistry is in the synthesis of diiron hexacarbonyl complexes, which serve as structural and functional models for the active site of [FeFe]-hydrogenases. mdpi.comwikipedia.org The parent complex, diiron propanedithiolate hexacarbonyl, Fe₂(S₂C₃H₆)(CO)₆, is a stable, red, diamagnetic solid. wikipedia.org
The most common and effective synthetic route involves the reaction of the dithiol with an iron carbonyl source, typically triiron dodecacarbonyl (Fe₃(CO)₁₂) or diiron nonacarbonyl (Fe₂(CO)₉). nih.govwikipedia.org The reaction proceeds with the oxidative addition of the S-H bonds to the low-valent iron centers and the elimination of hydrogen gas. wikipedia.org
Reaction: 2 Fe₃(CO)₁₂ + 3 C₃H₆(SH)₂ → 3 Fe₂(S₂C₃H₆)(CO)₆ + 3 H₂ + 6 CO wikipedia.org
| Compound | Solvent | ν(CO) Frequencies (cm⁻¹) | Reference |
|---|---|---|---|
| Fe₂(S₂C₃H₆)(CO)₆ | Hexane | 2078, 2038, 1998, 1965 | wikipedia.org |
| [Et₄N][Fe₂(S₂C₃H₆)(CN)(CO)₅] | MeCN | 2031, 1978, 1948, 1928 | nih.gov |
| [Et₄N]₂[Fe₂(S₂C₃H₆)(CN)₂(CO)₄] | MeCN | 1963, 1918, 1891, 1872 | nih.gov |
Coordination with Palladium(II) and Ruthenium(II) Centers
The coordination chemistry of propane-1,3-dithiol derivatives with palladium(II) and ruthenium(II) is less developed than that with iron. However, the strong affinity of soft metal ions like Pd(II) for soft sulfur donors suggests that stable complexes should be readily formed. Studies on related systems show that 1,1'-dithiolate ligands react with ruthenium(II) precursors like [Ru(PPh₃)₃Cl₂] to form stable, pseudo-octahedral complexes. researchgate.net Similarly, ruthenium complexes with other dithiolene ligands have been synthesized and characterized, indicating the viability of Ru-S₂C₂ cores. nih.gov While specific, structurally characterized examples of chelated propane-1,3-dithiolate complexes with Pd(II) and Ru(II) are not prominent in the literature, their formation is anticipated based on fundamental coordination principles.
Complexation with Other Transition Metal Ions
Propane-1,3-dithiol and its derivatives can form complexes with a variety of other transition metals. For example, dithiols are known to coordinate to mercury, forming dithiolate species. nih.gov Nickel(II) is also known to form stable square-planar complexes with dithiolate and dithiolene ligands. rsc.orgsc.edu The resulting metallodithiolene complexes often exhibit rich redox chemistry and intense optical properties. wikipedia.org The coordination of propane-1,3-dithiolate to a nickel center would be expected to form a stable, likely square-planar, complex.
Electronic Structure Modulation in Metal-Dithiol Complexes
Substitution of the electron-withdrawing CO ligands with stronger σ-donating ligands, such as cyanides (CN⁻) or phosphines (e.g., PMe₃), increases the electron density on the iron centers. researchgate.netillinois.edu This increased electron density makes the complex easier to oxidize and more basic, which is a key property for mimicking the catalytic cycle of hydrogenases. researchgate.net This tuning is evident in the cyclic voltammetry of these complexes, where the reduction and oxidation potentials shift significantly with ligand substitution. The reduction potential can be adjusted by as much as 0.5 V by selecting different dithiolates, while the oxidation potential can be shifted by over 1 V by replacing CO with donor ligands. nih.gov
| Compound | E_red (V) | E_ox (V) | Reference |
|---|---|---|---|
| Fe₂(S₂C₃H₆)(CO)₆ | -1.25 | Not Reversible | illinois.edu |
| Fe₂(S₂C₃H₆)(CNMe)₂(CO)₄ | -1.65 | +0.12 | illinois.edu |
| [Et₄N][Fe₂(S₂C₃H₆)(CN)(CO)₅] | -1.78 | -0.18 | illinois.edu |
| [Et₄N]₂[Fe₂(S₂C₃H₆)(CN)₂(CO)₄] | Irreversible | -0.56 | illinois.edu |
X-ray Crystallographic Analysis of Metal-Dithiol Coordination Compounds
Single-crystal X-ray diffraction provides definitive structural information for these complexes. The crystal structure of Fe₂(S₂C₃H₆)(CO)₆ reveals a "butterfly" or "hinged" geometry for the Fe₂S₂ core. wikipedia.orgresearchgate.net The two iron atoms are bridged by the two sulfur atoms of the propanedithiolate ligand. Each iron atom is coordinated to three terminal CO ligands, completing a distorted square-pyramidal geometry. researchgate.net The propane-1,3-dithiolate ligand forces the substituents on the sulfur atoms into an axial-axial conformation relative to the Fe-Fe vector. nih.gov The Fe-Fe bond distance is a key parameter and is typically around 2.51-2.52 Å in the parent hexacarbonyl complex, indicative of a metal-metal bond. illinois.edu
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| Fe(1)–Fe(2) | 2.5114(12) | S(1)–Fe(1)–S(2) | 80.68(6) |
| Fe(1)–S(1) | 2.2446(17) | S(1)–Fe(2)–S(2) | 79.63(6) |
| Fe(1)–S(2) | 2.2451(17) | Fe(1)–S(1)–Fe(2) | 67.49(4) |
| Fe(2)–S(1) | 2.2737(18) | Fe(1)–S(2)–Fe(2) | 67.24(4) |
| Fe(2)–S(2) | 2.2652(16) |
Spectroscopic Signatures in Coordinated Dithiol Systems via UV-Vis, IR, and NMR
While specific experimental spectroscopic data for coordination complexes of this compound are not extensively documented in the surveyed scientific literature, a detailed analysis of its structural features allows for a robust prediction of their characteristic spectroscopic signatures. By drawing analogies with well-characterized complexes of similar dithiolate ligands, such as 1,3-propanedithiol (B87085) (pdt), the expected features in UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be outlined. The propane-1,3-dithiolate backbone is shared with pdt, but the presence of the methylsulfanyl group (-SCH₃) at the C2 position is expected to introduce unique spectral markers.
UV-Visible Spectroscopy
The electronic absorption spectra of metallodithiolate complexes are typically characterized by intense ligand-to-metal charge transfer (LMCT) bands and weaker d-d transitions. For complexes of this compound, the sulfur lone pairs of the thiolate groups are the primary source of electrons for LMCT bands.
Ligand-to-Metal Charge Transfer (LMCT): Intense absorption bands are anticipated in the UV or near-UV region, arising from the promotion of an electron from a sulfur-based orbital to a vacant or partially filled d-orbital on the coordinated metal center (S → M). In diiron dithiolate complexes, which serve as models for [FeFe]-hydrogenase active sites, strong absorptions are typically observed between 300 and 400 nm. researchgate.netnih.gov
d-d Transitions: Weaker absorption bands may appear in the visible region of the spectrum. researchgate.net These bands correspond to electronic transitions between the d-orbitals of the metal center, which are split in energy by the ligand field. The energy and intensity of these transitions are highly dependent on the metal ion, its oxidation state, and the coordination geometry of the complex. For instance, some iron-thiolate complexes exhibit broad, weak absorptions tailing into the visible region, which can be attributed to such d-d transitions. researchgate.netnih.gov
The introduction of the methylsulfanyl group is not expected to dramatically shift the primary LMCT bands compared to pdt complexes, as the coordinating atoms are the same. However, subtle shifts may occur due to electronic modifications of the ligand backbone.
Interactive Table: Expected UV-Vis Absorption Data for Metal Complexes of this compound
| Transition Type | Expected Wavelength Range (λ_max, nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
| Ligand-to-Metal Charge Transfer (S → M) | 300 - 400 | > 10³ | Intense band, characteristic of thiolate coordination. researchgate.netnih.gov |
| d-d Transitions | 400 - 700 | < 10³ | Weak, broad bands, highly dependent on metal and geometry. researchgate.net |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming ligand coordination and identifying the functional groups present. The IR spectrum of a this compound complex would be distinguished by the absence of the S-H stretching vibration and the presence of characteristic metal-sulfur (M-S), C-S, and C-H vibrations.
S-H Stretch: The most definitive indicator of thiolate coordination is the disappearance of the ν(S-H) band, typically found in the 2550-2600 cm⁻¹ region for the free dithiol ligand.
Metal-Sulfur (M-S) Stretches: The formation of coordinate bonds results in new vibrational modes at lower frequencies. The ν(M-S) stretches generally appear in the far-IR region, typically between 250 and 450 cm⁻¹, providing direct evidence of the metal-ligand bond. researchgate.net
C-S Stretches: The ligand possesses two types of C-S bonds (thiolate and thioether). Vibrations associated with ν(C-S) are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Coordination to a metal center can cause a slight shift in the position of the thiolate C-S bands.
C-H Stretches: Aliphatic ν(C-H) stretching vibrations from the propane (B168953) backbone and the methyl group are expected in the 2850-3000 cm⁻¹ range.
For complexes containing other ligands, such as carbon monoxide (CO), their characteristic strong stretching frequencies (e.g., ν(CO) typically ~1700-2100 cm⁻¹) would also be prominent features in the spectrum. nih.gov
Interactive Table: Expected IR Vibrational Frequencies for Coordinated this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| ν(C-H) (aliphatic) | 2850 - 3000 | Medium-Strong | From propane backbone and methyl group. |
| ν(S-H) | Absent | - | Disappearance upon deprotonation and coordination is key evidence of binding. |
| ν(C-S) | 600 - 800 | Medium-Weak | Includes both thiolate and thioether stretches. |
| ν(M-S) | 250 - 450 | Medium-Weak | Direct evidence of metal-sulfur bond formation. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and environment of the ligand in solution. Both ¹H and ¹³C NMR are essential for characterizing complexes of this compound, especially for diamagnetic systems.
¹H NMR: The spectrum of the coordinated ligand is expected to show distinct signals for the different types of protons.
-SCH₂- Protons: The methylene (B1212753) protons adjacent to the coordinating sulfur atoms will appear as multiplets. Their chemical shift is expected to be downfield compared to the free ligand due to the influence of the metal center. In analogous pdt complexes, these protons are observed in the 1.5-3.0 ppm range. nih.gov
-CH- Proton: The single methine proton at the C2 position will appear as a multiplet, with its chemical shift and multiplicity depending on the coupling to the adjacent methylene protons.
¹³C NMR: The carbon spectrum will complement the proton data.
-SCH₃ Carbon: A signal for the methyl carbon.
Propane Backbone Carbons: Three distinct signals for the C1, C2, and C3 carbons of the propane backbone. The chemical shifts of C1 and C3, being directly attached to the coordinating sulfur atoms, would be most affected upon complexation. nih.gov
For paramagnetic complexes, NMR signals are often significantly broadened and shifted, requiring specialized techniques and analysis for interpretation. nih.gov
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for Coordinated this compound
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | -SCH₃ | 2.0 - 2.5 | Singlet (s) | Diagnostic signal for the methylsulfanyl group. |
| ¹H | -SCH₂ - | 1.5 - 3.0 | Multiplet (m) | Shifted upon coordination; analogous to pdt complexes. nih.gov |
| ¹H | >CH -SMe | 2.5 - 3.5 | Multiplet (m) | Methine proton at the central carbon. |
| ¹³C | -SCH₃ | 15 - 25 | - | Methyl carbon signal. |
| ¹³C | -SCH₂ - | 30 - 45 | - | Methylene carbons bonded to coordinating sulfur. |
| ¹³C | >CH -SMe | 40 - 55 | - | Central methine carbon. |
Advanced Spectroscopic and Computational Characterization of 2 Methylsulfanyl Propane 1,3 Dithiol Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of 2-(Methylsulfanyl)propane-1,3-dithiol in solution. Both ¹H and ¹³C NMR would provide critical information regarding the molecular connectivity and conformational preferences of this acyclic dithiol.
In solution, this compound is expected to exist as a mixture of conformers due to rotation around the C-C and C-S bonds. The central methine proton (H-2) would be particularly sensitive to the conformational state. The methylsulfanyl (-SCH₃) substituent at the C-2 position significantly influences the electronic environment and, consequently, the chemical shifts of neighboring protons and carbons.
The protons of the methylene (B1212753) groups (H-1 and H-3) would likely appear as complex multiplets due to diastereotopicity and coupling to the H-2 proton. The thiol protons (-SH) would present as broad singlets or triplets, depending on the solvent and concentration, with their chemical shift being highly dependent on hydrogen bonding.
Based on data from analogous sulfur-containing compounds, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
|---|---|---|---|---|
| -SCH₃ | ~2.1 - 2.3 | ~15 - 20 | Singlet | Typical range for a methyl group attached to a sulfur atom. |
| CH(SCH₃)(CH₂SH)₂ | ~3.5 - 4.0 | ~45 - 55 | Multiplet | Deshielded by three sulfur atoms. |
| -CH₂SH | ~2.7 - 3.0 | ~25 - 35 | Multiplet | Adjacent to the thiol group and the substituted methine. |
| -SH | ~1.5 - 2.5 (variable) | - | Triplet or Broad Singlet | Chemical shift and multiplicity are solvent and concentration dependent. |
The substituent effect of the methylsulfanyl group is primarily inductive, leading to a downfield shift of the C-2 proton and carbon compared to an unsubstituted propane-1,3-dithiol. Conformational preferences would be governed by a balance of steric and electronic interactions, with anti-periplanar arrangements generally being favored to minimize steric hindrance.
Variable-temperature (VT) NMR studies would be instrumental in understanding the dynamic processes of this compound, such as conformational exchange. As the temperature is lowered, the rate of interconversion between different rotamers would decrease. If the energy barrier to rotation is sufficiently high, separate signals for the different conformers might be observed at low temperatures.
By analyzing the changes in the NMR spectra as a function of temperature, it would be possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange processes. This would provide valuable insights into the flexibility of the molecule and the relative stabilities of its different conformations.
X-ray Diffraction Analysis for Solid-State Structures
While this compound is likely a liquid at room temperature, its solid-state structure could be determined by X-ray diffraction analysis of a single crystal grown at low temperatures. This would provide precise information about its molecular geometry, crystal packing, and intermolecular interactions.
In the solid state, the molecule would adopt a specific, low-energy conformation. X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsion angles. For instance, the C-S bond lengths are expected to be in the range of 1.80-1.85 Å, and the C-S-C and C-S-H bond angles would be around 100-105°.
The crystal packing would be primarily influenced by van der Waals forces and weak hydrogen bonds involving the thiol groups (S-H···S). The arrangement of molecules in the crystal lattice would be such that these interactions are maximized, leading to an energetically favorable packing arrangement.
For comparison, the related cyclic compound, 2-(methylsulfanyl)-1,3-dithiane, would be expected to adopt a chair conformation in the solid state, as is typical for 1,3-dithianes. The methylsulfanyl group could occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric interactions. The table below presents typical crystallographic parameters for a 1,3-dithiane (B146892) ring system, which can serve as a reference for the local geometry within the propane-1,3-dithiol backbone.
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| C-S Bond Length (Å) | 1.81 - 1.83 | Substituted 1,3-dithianes |
| S-C-S Bond Angle (°) | 112 - 115 | Substituted 1,3-dithianes |
| C-S-C Bond Angle (°) | 99 - 102 | Substituted 1,3-dithianes |
| C-C-S Bond Angle (°) | 110 - 114 | Substituted 1,3-dithianes |
Mass Spectrometry for the Characterization of Fragmentation Pathways
Mass spectrometry (MS) would provide information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways under ionization. Electron ionization (EI) would likely lead to extensive fragmentation, providing a characteristic fingerprint for the molecule.
The molecular ion peak (M⁺•) would be observed, and its high-resolution mass would confirm the elemental formula. The fragmentation of this compound is expected to be dominated by cleavages of the C-S and C-C bonds. Key fragmentation pathways would likely include:
Loss of the methylsulfanyl radical (•SCH₃): This would lead to a significant fragment ion.
Loss of a thiol radical (•SH): Cleavage of the C-S bond of the thiol group.
Cleavage of the C-C bonds: Fragmentation of the propane (B168953) backbone.
McLafferty-type rearrangements: If applicable, involving the sulfur atoms.
The following table summarizes the predicted major fragment ions in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| [M]⁺• | [C₄H₁₀S₃]⁺• | Molecular Ion |
| [M - 33]⁺ | [C₄H₉S₂]⁺ | Loss of •SH |
| [M - 47]⁺ | [C₃H₇S₂]⁺ | Loss of •SCH₃ |
| [M - 61]⁺ | [C₂H₅S₂]⁺ | Loss of •CH₂SH and •CH₃ |
| 47 | [CH₃S]⁺ | Methylthio cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Electronic Insights
Spectroscopic techniques are fundamental in identifying functional groups and probing the electronic structure of molecules. For a saturated compound like this compound, IR and UV-Vis spectroscopy provide critical, albeit distinct, information.
Infrared (IR) Spectroscopy is a powerful tool for identifying the vibrational modes of a molecule, which correspond to specific functional groups and bond types. The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most notable would be the S-H stretching vibration from the two thiol groups. This band is typically observed in the 2550-2600 cm⁻¹ region and is often weak, a characteristic feature that distinguishes thiols. nih.gov
Other significant vibrations include the C-H stretching of the methyl and methylene groups, appearing just below 3000 cm⁻¹, and the C-S stretching vibrations, which are typically found in the 600-800 cm⁻¹ range. The presence of three C-S bonds in the molecule—two in the dithiol portion and one in the methylsulfanyl group—may lead to multiple overlapping peaks in this region. The specific frequencies can be influenced by the molecular conformation.
Interactive Table: Expected IR Absorption Bands for this compound Users can filter by bond type or expected frequency range.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2960 | Medium-Strong |
| CH₂ Scissoring | Methylene (-CH₂-) | 1450 - 1470 | Medium |
| CH₃ Bending | Methyl (-CH₃) | 1375 - 1450 | Medium |
| C-S Stretch | Thiol, Sulfide (B99878) | 600 - 800 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. Since this compound lacks conjugated π-systems, it is not expected to absorb light in the visible region. Its UV absorption will be dominated by transitions involving the non-bonding (n) electrons on the sulfur atoms and the sigma (σ) bonding electrons.
The primary electronic transitions available are n → σ* and σ → σ. The n → σ transitions, involving the promotion of a lone-pair electron from one of the sulfur atoms to an antibonding sigma orbital (σ), are the lowest energy transitions. These typically occur in the UV region, around 200-240 nm for thiols and sulfides. The σ → σ transitions require significantly more energy and occur at shorter wavelengths, typically below 200 nm. nih.gov The presence of three sulfur atoms in the molecule, each with two pairs of non-bonding electrons, provides multiple possible n → σ* transitions, which would likely result in a broad absorption band in the low-wavelength UV spectrum.
Theoretical and Computational Chemistry Studies
Computational chemistry offers a powerful complement to experimental techniques, providing a molecular-level understanding of structure, reactivity, and dynamics that can be difficult to access otherwise.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict a wide range of properties, including optimized geometry, vibrational frequencies (to compare with IR spectra), and various electronic reactivity descriptors. nih.govresearchgate.net
Calculations can map the electron density distribution, revealing the relative nucleophilicity and acidity of the different sulfur and hydrogen atoms. For instance, DFT can quantify the partial charges on the sulfur atoms of the thiol groups versus the sulfide group, providing insight into which site is more likely to act as a nucleophile. longdom.org
Key parameters derived from DFT, often referred to as conceptual DFT descriptors, help in rationalizing chemical reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this molecule, the HOMO is expected to be localized on the lone pairs of the sulfur atoms. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. nih.gov
Interactive Table: Conceptual DFT Reactivity Descriptors Click on a descriptor to see its relevance for this compound.
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| HOMO Energy (EHOMO) | - | Indicates electron-donating ability (nucleophilicity). Higher energy means more reactive as a nucleophile. |
| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability (electrophilicity). Lower energy means more reactive as an electrophile. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | μ² / (2η) | A global index that quantifies the electrophilic nature of a molecule. |
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov An MD simulation for this compound would model the movements of its atoms by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and interactions with its environment. rsc.org
Key insights from MD simulations would include:
Conformational Analysis: The molecule has several rotatable single bonds (C-C and C-S). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity.
Surface Interactions: MD is widely used to simulate how molecules interact with surfaces. One could simulate this compound interacting with a metal surface, such as gold, for which thiols have a known high affinity. This would provide insights into the binding mechanism and orientation at a molecular level.
Computational methods are invaluable for predicting stereoelectronic effects and mapping the energetic pathways of chemical reactions. nih.gov
Stereoelectronic Effects: These are effects on molecular geometry, stability, and reactivity that arise from the spatial arrangement of orbitals. In this compound, an important stereoelectronic effect would be the gauche effect or anomeric-type interactions involving the sulfur lone pairs. The orientation of the C-S bonds relative to each other can be influenced by hyperconjugative interactions between the sulfur lone-pair orbitals and adjacent anti-bonding σ* orbitals (e.g., nS → σ*C-S). DFT calculations can quantify the energetic stabilization of these interactions in different conformers.
Reaction Energy Profiles: By calculating the energies of reactants, transition states, and products, computational chemistry can construct a detailed energy profile for a given reaction. whiterose.ac.uk For this compound, one could model reactions such as:
Deprotonation: Calculating the energy required to remove a proton from one of the thiol groups to predict its pKa.
Oxidation: Modeling the reaction with an oxidizing agent (e.g., hydrogen peroxide) to form a disulfide. This would involve locating the transition state structure and calculating the activation energy, which determines the reaction rate. nih.gov
Nucleophilic Attack: Simulating the reaction of one of the sulfur atoms with an electrophile, which is fundamental to understanding its role in organic synthesis. nih.govresearchgate.net
These computed profiles provide a quantitative understanding of reaction feasibility and mechanism, guiding experimental efforts.
Applications of 2 Methylsulfanyl Propane 1,3 Dithiol Derivatives in Advanced Organic Synthesis
Strategic Utilization as Masked Carbonyl Equivalents (Acyl Anion Equivalents)
One of the most significant applications of 1,3-dithianes, formed from propane-1,3-dithiol and its derivatives, is their function as masked carbonyl groups, which allows for a reversal of the typical electrophilic reactivity of the carbonyl carbon. This concept, known as "umpolung," transforms the carbon atom into a nucleophilic acyl anion equivalent.
The process begins with the reaction of a dithiol with an aldehyde to form a 1,3-dithiane (B146892) ring system. pharmaguideline.comorganic-chemistry.org The hydrogen atom at the C2 position of this ring is significantly more acidic (pKa ≈ 31 in DMSO) than a typical methylene (B1212753) proton. pharmaguideline.com This increased acidity is due to the stabilizing effect of the two adjacent sulfur atoms on the conjugate base. Treatment with a strong base, such as n-butyllithium (n-BuLi), readily removes this proton to generate a highly stabilized 2-lithio-1,3-dithiane carbanion. researchgate.netuwindsor.ca
This nucleophilic carbanion can then react with a wide variety of electrophiles, enabling the formation of new carbon-carbon bonds at a position that would correspond to the carbonyl carbon. scribd.com After the desired synthetic transformations, the dithiane group can be hydrolyzed back to the carbonyl group, typically using reagents like mercury(II) salts, to unveil the ketone or aldehyde functionality. pharmaguideline.com This strategic use of dithianes as acyl anion equivalents has become a cornerstone of modern synthetic methodology.
Table 1: Common Electrophiles Used with 2-Lithio-1,3-dithiane Derivatives
| Electrophile Class | Example | Resulting Product (after hydrolysis) |
|---|---|---|
| Alkyl Halides | Ethyl iodide | Ketone |
| Epoxides | Propylene oxide | β-Hydroxy ketone |
| Aldehydes/Ketones | Acetone | α-Hydroxy ketone |
| Acid Chlorides | Benzoyl chloride | α-Diketone |
Contribution to the Synthesis of Complex Organic Molecules and Natural Products
The umpolung strategy employing dithiane derivatives has been instrumental in the total synthesis of numerous complex organic molecules and biologically active natural products. The ability to form key carbon-carbon bonds with stereochemical control makes this method particularly valuable.
A classic example is found in the synthesis of (±)-Brefeldin A, a macrolide antibiotic. researchgate.net A key step in its synthesis involves the use of a dithiane-based intermediate to construct the carbon skeleton. Similarly, the synthesis of Serricornin, the sex pheromone of the cigarette beetle, utilized the alkylation of a 2-lithio-1,3-dithiane derivative with ethyl iodide to install a crucial side chain. uwindsor.ca
Another notable application is in the construction of carbocyclic analogues of prostacyclin (PGI2). uwindsor.ca In this synthesis, 2-lithio-1,3-dithiane was alkylated with a functionalized bromide. The resulting dithiane derivative then underwent an intramolecular alkylation to form a key cyclohexanone (B45756) intermediate after hydrolysis, demonstrating the power of this method for constructing cyclic systems. uwindsor.ca The versatility of dithiane anions allows for their use in intricate, multi-step sequences, providing access to complex intermediates that would be difficult to obtain through conventional synthetic routes. scribd.com
Table 2: Selected Natural Products Synthesized Using Dithiane Acyl Anion Equivalents
| Natural Product | Class | Key Dithiane Reaction |
|---|---|---|
| Brefeldin A | Macrolide Antibiotic | C-C bond formation for macrocycle precursor. researchgate.net |
| Serricornin | Pheromone | Alkylation to introduce a key side chain. uwindsor.ca |
| Avermectin B1a | Macrolide Anthelmintic | Coupling of northern and southern fragments via a vinyl sulphone anion derived from a dithiane. rsc.org |
Development of Catalytic Systems Employing Dithiol-Based Ligands
The sulfur atoms in dithiols like propane-1,3-dithiol and its derivatives possess excellent coordinating properties, making them valuable ligands for transition metals. This has led to the development of unique catalytic systems and models for metalloenzyme active sites.
Propane-1,3-dithiol reacts with iron carbonyl complexes, such as triiron dodecacarbonyl (Fe₃(CO)₁₂), to form stable diiron dithiolate complexes like Fe₂(S₂C₃H₆)(CO)₆. organic-chemistry.org These complexes serve as structural and functional mimics of the active site of [FeFe]-hydrogenase enzymes, which are highly efficient biological catalysts for hydrogen production and oxidation. Studying these synthetic analogues provides crucial insights into the mechanism of the natural enzymes and aids in the design of new catalysts for clean energy applications.
Furthermore, dithiol ligands are employed in the field of supramolecular chemistry to construct self-assembled catalytic structures. For instance, various dithiol ligands have been used to create self-assembled trinuclear arsenic and antimony macrobicycles. uwindsor.ca These cage-like structures can encapsulate guest molecules and exhibit catalytic activity, demonstrating the potential for dithiol-based ligands in creating complex, functional molecular architectures.
Synthesis of Specialized Sulfur-Containing Heterocycles and Building Blocks
Beyond their role in umpolung chemistry, derivatives of 2-(methylsulfanyl)propane-1,3-dithiol are valuable precursors for the synthesis of various sulfur-containing heterocycles. These heterocycles are important motifs in pharmaceuticals, agrochemicals, and materials science.
One powerful application is the ring expansion of the 1,3-dithiane system to create larger, medium-sized rings containing two sulfur atoms. researchgate.net Such reactions provide access to seven-, eight-, or nine-membered heterocycles, which are often challenging to synthesize using traditional cyclization methods. researchgate.net For example, base-mediated rearrangement of dithianyl-substituted propargylamines can lead to the formation of nine-membered S,S-heterocycles.
Additionally, functionalized dithianes can be converted into other heterocyclic systems. β-Keto 1,3-dithianes, which are prepared by the conjugate addition of dithiols to propargylic ketones, serve as masked 1,3-dicarbonyl compounds. scribd.comorganic-chemistry.org These intermediates can be transformed into a variety of functionalized oxygen-containing heterocycles, which are themselves useful building blocks in natural product synthesis. organic-chemistry.org The reaction of dithiols with activated alkynes can also lead to the formation of other sulfur-containing rings like thiophenes under specific conditions. metu.edu.tr
Investigations into Structural Analogues and Derivatives of 2 Methylsulfanyl Propane 1,3 Dithiol
Systematic Studies of Structural Modifications and Their Impact on Reactivity and Coordination Properties
The reactivity and coordination chemistry of 2-(Methylsulfanyl)propane-1,3-dithiol are primarily dictated by the two primary thiol (-SH) groups and the central thioether substituent at the C2 position. Modifications to this core structure can significantly alter the compound's electronic and steric properties.
The parent molecule, propane-1,3-dithiol, serves as the fundamental backbone. The hydrogen atoms on the central carbon of the propane-1,3-dithiol backbone are acidic, with a pKa of about 31, allowing for deprotonation by strong bases like n-butyllithium to form a carbanion. youtube.com This carbanion is a potent nucleophile, central to the "umpolung" (polarity reversal) reactivity that makes related compounds like 1,3-dithiane (B146892) valuable in organic synthesis. youtube.comwikipedia.orgwikipedia.org The introduction of the methylsulfanyl group at the C2 position, as in this compound, influences this reactivity. The thioether group is generally considered weakly electron-donating, which could slightly decrease the acidity of the thiol protons compared to analogues with electron-withdrawing groups.
Studies on other C2-substituted propane-1,3-dithiols, such as 2-carboxy-1,3-propanedithiol, have provided valuable data on how substituents affect coordination properties. nih.gov Density functional theory (DFT) calculations on mercury complexes have shown that 1,3-dithiolate coordination results in wider S-Hg-S bond angles compared to 1,2-dithiolate coordination. nih.gov However, these angles are still far from linear, suggesting that the metal center remains accessible for binding additional ligands. nih.gov The nature of the C2 substituent can sterically and electronically modulate this coordination environment. For instance, a bulky substituent would hinder the approach of metal ions, while an electron-withdrawing group like a carboxylate could alter the electron density on the sulfur atoms, thereby influencing the strength of the metal-sulfur bonds.
| Structural Modification | Anticipated Impact on Reactivity | Anticipated Impact on Coordination Properties |
| Parent (Propane-1,3-dithiol) | Baseline reactivity; C2 proton is acidic and can be abstracted to form a nucleophile. youtube.comwikipedia.org | Forms stable dithiolate complexes with metal ions. wikipedia.orgchemeurope.com |
| C2-Methylsulfanyl (Target Cmpd.) | Weakly electron-donating group may slightly decrease thiol acidity. | Minimal electronic impact; steric profile slightly larger than parent. |
| C2-Carboxyl Group | Electron-withdrawing group increases acidity of thiol protons, potentially making the thiolate a better leaving group but a weaker nucleophile. | Can participate in coordination or intramolecular hydrogen bonding; alters solubility and electronic character of the metal-binding site. nih.gov |
| C2-Alkyl Group (e.g., Dodecyl) | Electron-donating group may slightly decrease thiol acidity; increases lipophilicity. nih.gov | Increased steric hindrance around the coordination site. nih.gov |
Synthesis and Characterization of Related 1,3-Dithiolane and 1,3-Dithiane Structures
1,3-Dithianes and 1,3-dithiolanes are important heterocyclic compounds often synthesized from 1,3- and 1,2-dithiols, respectively. wikipedia.orgorganic-chemistry.org These structures are frequently used as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under various conditions. wikipedia.org The synthesis typically involves the reaction of a dithiol with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org
While specific syntheses starting from this compound are not extensively documented, the general methodology is well-established using its structural analogue, propane-1,3-dithiol. orgsyn.orgquimicaorganica.org For example, the reaction of propane-1,3-dithiol with formaldehyde, often using dimethoxymethane (B151124) as a source, in the presence of boron trifluoride diethyl etherate yields the parent 1,3-dithiane. orgsyn.org This reaction can be adapted to a wide range of carbonyl compounds to produce various 2-substituted 1,3-dithianes.
Characterization of these heterocyclic derivatives is routinely performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and connectivity of the ring system, while Infrared (IR) spectroscopy can identify the characteristic C-S bond vibrations. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.
| Dithiol Precursor | Carbonyl Compound | Product | Catalyst/Conditions |
| Propane-1,3-dithiol | Formaldehyde (from Methylal) | 1,3-Dithiane | Boron trifluoride etherate, Chloroform, Reflux orgsyn.org |
| Propane-1,3-dithiol | Various Aldehydes/Ketones | 2-Substituted 1,3-Dithianes | Brønsted or Lewis Acids (e.g., Yttrium triflate) organic-chemistry.org |
| Ethane-1,2-dithiol | Various Aldehydes/Ketones | 2-Substituted 1,3-Dithiolanes | Brønsted or Lewis Acids organic-chemistry.org |
| 2-Dodecyl-1,3-propanedithiol | Various Carbonyls | 2,5-Disubstituted 1,3-Dithianes | Acid catalysis nih.gov |
Exploration of Oligomeric and Polythiol Derivatives
The thiol groups of this compound and its analogues are reactive sites for building larger molecules, leading to oligomeric and polythiol derivatives. These reactions can proceed through several pathways, including oxidation to form disulfide bridges or nucleophilic substitution to extend the carbon-sulfur backbone.
Oxidation of dithiols is a common method for forming oligomers. For instance, the oxidation of propane-1,3-dithiol does not yield an intramolecular five-membered ring but rather a dimeric bis(disulfide) structure. wikipedia.org A similar intermolecular disulfide linkage would be expected upon mild oxidation of this compound, resulting in a dimer.
More complex oligomers can be synthesized through substitution reactions. Research into the reaction of 1,2,3-trichloropropane (B165214) with sodium hydrosulfide (B80085) has shown the formation of not only propane-1,2,3-trithiol (B1204311) but also the oligomer 4-thiaheptane-1,2,6,7-tetrathiol, where a central sulfide (B99878) links two dithiol units. researchgate.net This demonstrates a pathway for creating defined oligomeric structures. The compound 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol is another example of a synthesized oligomeric derivative where an ethanedithiol unit is linked to the propane-1,3-dithiol core via a thioether bond. nih.gov
Furthermore, dithiol functionalities can be incorporated into polymers. Soluble copolymeric reagents containing propane-1,3-dithiol units have been synthesized. nih.govresearchgate.net These polymeric materials, often based on a styrene (B11656) backbone, carry the reactive dithiol groups, allowing them to be used in polymer-supported syntheses, for example, in the conversion of aldehydes to ketones via the dithiane umpolung strategy. nih.gov
| Derivative Type | Formation Method | Example Compound/Structure | Key Structural Feature |
| Disulfide Dimer | Mild oxidation of thiol groups | Oxidized dimer of propane-1,3-dithiol wikipedia.org | Intermolecular disulfide bond (-S-S-) |
| Thioether Oligomer | Nucleophilic substitution | 4-Thiaheptane-1,2,6,7-tetrathiol researchgate.net | Carbon-sulfur-carbon backbone |
| Thioether Oligomer | Targeted synthesis | 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol nih.gov | Thioether linkage between dithiol units |
| Polymeric Reagent | Copolymerization | Styrene copolymer with pendant dithiol groups nih.govresearchgate.net | Dithiol functionality attached to a polymer backbone |
Emerging Research Frontiers and Future Perspectives in 2 Methylsulfanyl Propane 1,3 Dithiol Chemistry
Rational Design and Synthesis of Next-Generation Dithiol-Based Reagents
The rational design of new reagents is a cornerstone of modern chemistry, aiming to create molecules with tailored properties for specific applications. The trifunctional nature of 2-(Methylsulfanyl)propane-1,3-dithiol provides a versatile scaffold for the development of next-generation dithiol-based reagents. Future research will likely focus on synthetic modifications of this backbone to fine-tune steric and electronic properties, thereby controlling reactivity, solubility, and selectivity.
Key strategies in this area may involve:
Modification of the Thioether Group: Oxidizing the methylsulfanyl group to a sulfoxide (B87167) or sulfone would dramatically alter the electron-withdrawing nature of the substituent, influencing the acidity and nucleophilicity of the neighboring thiol groups. This could create "switchable" reagents whose reactivity can be modulated post-synthesis.
Backbone Functionalization: Introducing functional groups onto the propane (B168953) backbone could impart new functionalities. For example, adding hydroxyl or amino groups could enhance water solubility or provide additional coordination sites for metal binding.
Thiol Group Derivatization: Converting the thiol groups into more complex functionalities, such as thioesters or dithiocarbamates, can expand the range of accessible reactions and applications.
The synthesis of these next-generation reagents will build upon established methods in organosulfur chemistry, including nucleophilic substitution, oxidation, and protection/deprotection strategies. mdpi.comnih.gov The goal is to move beyond simple dithiols to create sophisticated molecular tools for applications ranging from organic synthesis to the creation of self-assembled monolayers.
| Derivative Compound Name | Structural Modification | Potential Enhanced Property | Hypothetical Application |
|---|---|---|---|
| 2-(Methylsulfinyl)propane-1,3-dithiol | Oxidation of thioether to sulfoxide | Increased acidity of thiol protons; Chiral center | Asymmetric catalysis; pH-responsive systems |
| 2-(Methylsulfonyl)propane-1,3-dithiol | Oxidation of thioether to sulfone | Strongly electron-withdrawing; enhanced thiol acidity | Precursor for Michael addition acceptors |
| 2-Amino-2-(methylsulfanyl)propane-1,3-dithiol | Substitution on the C2 carbon | Additional metal coordination site; altered solubility | Multimetallic catalyst scaffolds; Bioconjugation |
| S,S'-(2-(Methylsulfanyl)propane-1,3-diyl) dibenzenecarbothioate | Thiol conversion to thioesters | Protected thiol groups; controlled release of dithiols | Prodrug design; controlled polymerization initiator |
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and discovering new ones. The reactions of dithiols, such as thiol-disulfide exchange, metal chelation, and redox processes, often involve short-lived, transient intermediates that are difficult to detect using conventional methods. nih.gov Future research will increasingly rely on advanced spectroscopic techniques to probe the reaction mechanisms of this compound in real-time.
Techniques poised to make a significant impact include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ and stopped-flow NMR can track the structural evolution of reactants into products, identifying key intermediates and providing kinetic data. researchgate.net For example, monitoring the ¹H and ¹³C NMR chemical shifts could elucidate the coordination mode of the dithiol to a metal center.
Infrared (IR) and Raman Spectroscopy: These vibrational techniques are highly sensitive to changes in bonding. They can be used to monitor the S-H bond during deprotonation or the formation of S-S bonds in oxidation reactions. Surface-enhanced Raman spectroscopy (SERS) could be particularly valuable for studying the compound's binding and reaction on nanoparticle surfaces.
UV-Visible (UV-Vis) Spectroscopy: For reactions involving colored species, such as the formation of metal-dithiolate complexes, UV-Vis spectroscopy is an excellent tool for rapid kinetic analysis. researchgate.net
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to "trap" and identify reaction intermediates, providing direct evidence for proposed mechanistic pathways. researchgate.net
By combining these techniques, researchers can construct a detailed picture of reaction energy landscapes, validate theoretical models, and rationally control reaction outcomes.
| Spectroscopic Technique | Type of Information Obtained | Example Application for this compound |
|---|---|---|
| In-situ NMR | Structural identification of intermediates; reaction kinetics | Studying the step-wise coordination to a metal catalyst |
| Stopped-Flow UV-Vis | Kinetics of fast reactions involving chromophores | Measuring the rate of formation of a colored metal complex |
| Raman Spectroscopy | Vibrational modes; bond formation/breaking (e.g., S-H, S-S) | Monitoring the oxidative coupling to form a disulfide bridge |
| ESI-MS | Mass-to-charge ratio of transient species | Detecting short-lived intermediates in a catalytic cycle |
Computational Design and Predictive Modeling of Novel Reactivity and Catalysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. mdpi.com For this compound, DFT can provide profound insights into its electronic structure, reaction mechanisms, and potential as a ligand in catalysis. researchgate.netresearchgate.net
Future computational studies are expected to focus on:
Predicting Reactivity: DFT calculations can determine the pKa values of the thiol groups, predict the most likely sites for electrophilic or nucleophilic attack, and calculate the activation energy barriers for various reaction pathways. mdpi.comresearchgate.net This allows for in-silico screening of potential reactions before attempting them in the lab.
Designing Novel Catalysts: The compound can act as a tridentate ligand for transition metals. Computational modeling can be used to design novel catalysts by systematically varying the metal center and studying the geometric and electronic structure of the resulting complexes. Properties such as binding energies, redox potentials, and the energy profiles of catalytic cycles can be calculated to predict catalytic efficiency. youtube.com
Understanding Spectroscopic Data: Theoretical calculations of NMR chemical shifts, vibrational frequencies, and electronic transitions can aid in the interpretation of experimental spectroscopic data, helping to confirm the structures of complex intermediates. mdpi.com
Predictive modeling accelerates the discovery process, enabling a more rational, hypothesis-driven approach to the design of new reactions and catalytic systems based on the this compound framework.
| Property Modeled | Computational Method | Predicted Outcome/Insight |
|---|---|---|
| Thiol Group Acidity (pKa) | DFT with Solvation Model | Relative acidity of the two SH groups and influence of the thioether |
| Metal-Ligand Binding Energy | DFT Geometry Optimization | Stability and preferred coordination geometry of metal complexes (e.g., with Fe, Cu, Ni) |
| Reaction Pathway Energetics | Transition State Search (e.g., QST3) | Activation energy barriers for oxidative addition or reductive elimination steps in a catalytic cycle |
| Electronic Structure | Natural Bond Orbital (NBO) Analysis | Charge distribution and nature of metal-sulfur bonding (covalent vs. ionic character) |
Interdisciplinary Applications in Advanced Materials Science and Sustainable Catalysis
The unique properties of this compound make it a promising candidate for applications that span multiple scientific disciplines, particularly in advanced materials and sustainable chemistry.
Advanced Materials Science: The two thiol groups provide strong anchoring points to metal surfaces, especially gold, making this compound an ideal building block for creating self-assembled monolayers (SAMs). acs.org These organized molecular layers can be used to modify the surface properties of materials for applications in electronics, sensors, and biocompatible coatings. The presence of the third sulfur atom (the thioether) could introduce an additional coordination point for creating complex surface architectures or for capturing secondary metal ions. Furthermore, its ability to bridge metal nanoparticles could lead to the formation of novel nanocomposite materials with unique optical and electronic properties. acs.orgtaylorandfrancis.com
Sustainable Catalysis: There is a strong drive to replace catalysts based on precious metals with systems that use earth-abundant elements. Sulfur-based ligands are highly effective at stabilizing a wide range of transition metals. This compound could serve as a robust ligand for first-row transition metals like iron, copper, and cobalt, creating catalysts for important organic transformations. nih.gov The development of such catalysts is a key goal of green chemistry. Moreover, the compound itself or its derivatives could function as organocatalysts, for example, in promoting disulfide bond formation under mild, aerobic conditions, avoiding the use of harsh stoichiometric oxidants. nih.gov
| Field | Specific Application | Role of this compound | Potential Advantage |
|---|---|---|---|
| Materials Science | Self-Assembled Monolayers (SAMs) on Gold | Surface anchoring molecule | Creation of functional surfaces for sensors or electronics |
| Materials Science | Nanoparticle Functionalization | Capping and linking agent for metal nanoparticles | Stabilization of nanoparticles; formation of conductive networks |
| Sustainable Catalysis | Ligand for Earth-Abundant Metal Catalysts | Tridentate S,S,S-donor ligand | Development of cost-effective and environmentally benign catalysts |
| Sustainable Catalysis | Aerobic Oxidation Organocatalyst | Redox-active catalyst | Use of air as a green oxidant for reactions like thiol-to-disulfide conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
